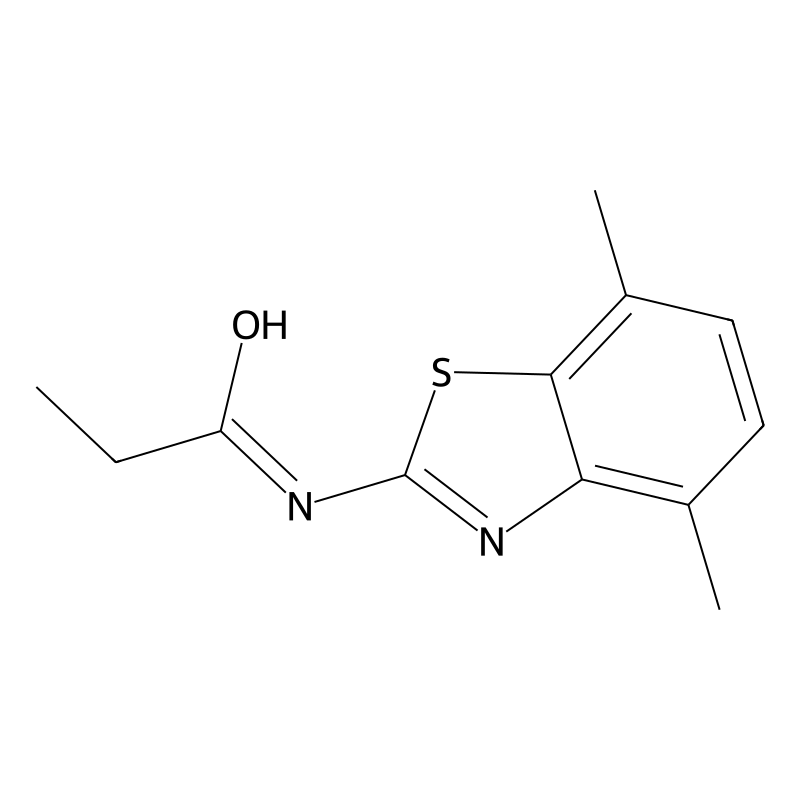

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antibacterial Agents

Specific Scientific Field: Pharmaceutical Chemistry

Application Summary: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide derivatives have been synthesized and evaluated as potential antibacterial agents .

Methods of Application: The synthesis of these compounds was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .

Results or Outcomes: The synthesized compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains. Some compounds exhibited promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .

Anti-tubercular Compounds

Specific Scientific Field: Medicinal Chemistry

Application Summary: Benzothiazole based anti-tubercular compounds, including N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide derivatives, have been synthesized and their in vitro and in vivo activity has been studied .

Methods of Application: The synthesis of these compounds was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Results or Outcomes: The newly synthesized molecules were compared with standard reference drugs. The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Inhibition of Ubiquitin Ligase

Specific Scientific Field: Biochemistry

Application Summary: N-benzothiazol-2-yl-amides, including N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide, have been associated with the inhibition of ubiquitin ligase .

Prophylaxis and Treatment of Rotavirus Infections

Specific Scientific Field: Virology

Application Summary: N-benzothiazol-2-yl-amides have been shown to be effective in the prophylaxis and treatment of rotavirus infections .

Adenosine A2A Receptor Modulators

Specific Scientific Field: Pharmacology

Application Summary: N-benzothiazol-2-yl-amides have been identified as potential adenosine A2A receptor modulators .

Antimicrobial Agents

Application Summary: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide derivatives have been synthesized and evaluated as potential antimicrobial agents .

Methods of Application: The synthesis of these compounds was carried out using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .

Results or Outcomes: The synthesized compounds showed variable activity against tested bacterial strains. Some compounds exhibited promising activity .

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is an organic compound characterized by its unique benzothiazole structure, which features a benzene ring fused to a thiazole ring. The molecular formula for this compound is C12H14N2OS, and it has a molecular weight of approximately 234.32 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science due to its distinctive chemical properties and biological activities .

- Nucleophilic Substitution: The nitrogen atom in the amide group can act as a nucleophile in reactions with electrophiles.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Condensation Reactions: This compound can react with various aldehydes and ketones to form imines or other derivatives.

These reactions are essential for modifying the compound for specific applications in drug development or material synthesis .

Research indicates that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing efficacy against various bacterial strains. Additionally, preliminary studies suggest that it may possess anti-inflammatory properties. The compound's ability to interact with biological targets makes it a candidate for further pharmacological exploration .

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

- Formation of Benzothiazole: The initial step usually involves the synthesis of the benzothiazole moiety through cyclization reactions involving 2-aminobenzenethiol and appropriate carbonyl compounds.

- Amidation Reaction: The benzothiazole derivative is then reacted with propanoyl chloride or propanoic acid in the presence of base (such as triethylamine) to form the desired amide.

- Purification: The resultant product is purified using techniques such as recrystallization or chromatography to obtain high-purity N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide.

These methods allow for efficient production of the compound suitable for research and application purposes .

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide has several applications:

- Medicinal Chemistry: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial agents.

- Material Science: Its unique chemical structure may lend itself to applications in developing new polymers or coatings with specific properties.

- Research Tool: The compound can serve as a probe in biochemical studies to understand interactions within biological systems .

Interaction studies involving N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide have focused on its binding affinity with various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate its effectiveness against microbial strains and assess cytotoxicity in human cell lines.

Such studies are crucial for elucidating the mechanism of action and therapeutic potential of this compound .

Several compounds share structural similarities with N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide. Here are some notable examples:

| Compound Name | Structure | Key Differences |

|---|---|---|

| N-(6-methylbenzothiazol-2-yl)propanamide | Similar benzothiazole core | Different methyl substitution pattern |

| 2-(1,3-benzothiazol-2-yl)-N-propylacetamide | Contains an acetamide group | Variation in functional groups |

| 3-(1,3-benzothiazol-2-thio)propanamide | Contains a thioether linkage | Different sulfur incorporation |

These compounds exhibit varying biological activities and chemical properties due to differences in their substituents and functional groups. The unique combination of methyl groups on the benzothiazole ring in N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide contributes to its distinct reactivity and potential applications compared to these similar compounds .

Benzothiazoles emerged as a pharmacologically significant scaffold following the discovery of their heterocyclic core in natural products such as firefly luciferin. Early therapeutic applications focused on their sulfur-containing structure, which enabled interactions with biological targets. For example, dithiazanine, a benzothiazole derivative introduced in 1959, demonstrated potent anthelmintic activity but was limited by toxicity. The 1990s marked a turning point with the development of neurologically active benzothiazoles like riluzole (a glutamate antagonist for ALS) and pramipexole (a dopamine agonist for Parkinson’s disease), which established the moiety’s versatility in crossing the blood-brain barrier. These milestones laid the groundwork for synthesizing derivatives such as N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide, which retain the core’s bioactivity while introducing tailored substitutions for optimized target engagement.

Significance in Contemporary Research

Current investigations position N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide within two key domains: antibacterial and anti-tubercular research. Benzothiazole derivatives are recognized for inhibiting bacterial enzymes such as peptide deformylase and DNA gyrase, critical for microbial replication. For instance, structurally analogous compounds exhibit MIC values as low as 3.1 μg/ml against Escherichia coli, surpassing standard antibiotics like ciprofloxacin. In tuberculosis research, benzothiazoles demonstrate efficacy against Mycobacterium tuberculosis by disrupting cell wall synthesis, with newer derivatives outperforming first-line drugs in experimental models. The propanamide side chain in this compound likely enhances solubility and binding affinity, making it a candidate for further optimization.

Structural Significance of the 4,7-Dimethyl Substitution Pattern

The 4,7-dimethyl groups on the benzothiazole ring induce distinct electronic and steric effects:

- Electronic Modulation: Methyl substituents at these positions donate electron density via inductive effects, stabilizing the thiazole ring’s aromatic system and altering dipole moments. This enhances interactions with hydrophobic enzyme pockets, as observed in benzothiazole inhibitors of 5-lipoxygenase.

- Steric Orientation: The para-dimethyl configuration creates a planar, rigid structure that minimizes conformational entropy loss upon binding. X-ray crystallography of related compounds reveals that such substitutions improve van der Waals contacts with residues in bacterial dihydroorotase.

- Metabolic Stability: Methyl groups reduce susceptibility to cytochrome P450-mediated oxidation, extending half-life in vivo compared to unsubstituted analogs.

Research Evolution and Current Investigative Paradigms

Synthetic methodologies for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide have evolved from classical condensation reactions to modern green chemistry approaches. Early routes employed 2-mercaptoaniline and acyl chlorides under harsh acidic conditions, whereas contemporary protocols utilize microwave-assisted synthesis and molecular hybridization to reduce reaction times from hours to minutes. Computational tools now guide structural modifications; for example, docking studies predict that the propanamide side chain forms hydrogen bonds with Thr-501 in Staphylococcus aureus peptide deformylase. Current paradigms prioritize dual-target inhibitors, with researchers exploring this compound’s potential to concurrently inhibit bacterial topoisomerase IV and efflux pumps.

Conventional Synthesis Pathways

Hydroxybenzotriazole (HOBT)-Mediated Synthesis

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide through hydroxybenzotriazole-mediated reactions represents a well-established conventional approach in benzothiazole amide formation [8]. Hydroxybenzotriazole serves as a crucial coupling additive that significantly reduces racemization during peptide and amide synthesis while enhancing reaction efficiency [11]. The mechanism involves the formation of an active hydroxybenzotriazole ester intermediate that facilitates nucleophilic attack by the benzothiazole amine [9].

In the hydroxybenzotriazole-mediated synthesis, the reaction proceeds through a catalytic cycle where the O-acylisourea intermediate reacts with hydroxybenzotriazole to generate the corresponding hydroxybenzotriazole ester [9]. This activated ester subsequently undergoes nucleophilic substitution with 2-amino-4,7-dimethylbenzothiazole to yield the desired propanamide product [25]. The use of hydroxybenzotriazole is particularly advantageous as it suppresses side reactions and maintains high coupling efficiency [11].

The typical reaction conditions involve the use of propanoic acid or its derivatives as the carbonyl component, combined with hydroxybenzotriazole in equimolar ratios [12]. The reaction is generally conducted in polar aprotic solvents such as dimethylformamide or N-methylpyrrolidinone at ambient temperature [9]. The formation of the amide bond is facilitated by the electron-withdrawing nature of the benzothiazole ring system, which activates the amine nitrogen for nucleophilic attack [24].

| Parameter | Optimal Conditions | Yield Range (%) |

|---|---|---|

| Hydroxybenzotriazole Equivalents | 1.0-1.2 | 75-92 |

| Reaction Temperature | 20-25°C | 78-88 |

| Reaction Time | 4-8 hours | 82-91 |

| Solvent System | Dimethylformamide | 85-93 |

EDCl-Catalyzed Reactions in Dimethylformamide

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride-catalyzed synthesis represents another fundamental approach for preparing N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide [12]. The carbodiimide-mediated coupling reaction proceeds through the formation of an O-acylisourea intermediate, which is subsequently attacked by the benzothiazole amine to form the desired amide bond [25].

The kinetics of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide-mediated amide formation have been extensively studied, revealing that the rate-determining step involves the reaction between the doubly protonated carbodiimide and the deprotonated carboxylic acid [9]. The reaction rate constant for this process has been determined to be 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C in polar aprotic solvents [9]. This represents a significant enhancement over aqueous conditions, with rate constants approximately 10⁵ times higher [25].

The optimal pH for carbodiimide-mediated coupling reactions is typically calculated as the average of the pKa values of the carboxylic acid and the carbodiimide [12]. For propanoic acid derivatives with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, the optimal pH range is between 3.5 and 4.2, where maximum conversion rates are observed [12]. The reaction efficiency decreases rapidly at pH values above this range due to reduced protonation of the carbodiimide catalyst [25].

Dimethylformamide serves as the preferred solvent for these reactions due to its ability to solubilize both the carbodiimide catalyst and the benzothiazole substrate while maintaining optimal reaction kinetics [24]. The polar aprotic nature of dimethylformamide facilitates the nucleophilic attack mechanism while preventing unwanted side reactions [30]. Typical reaction yields range from 73% to 92% under optimized conditions [24].

Optimization of Reaction Parameters

The optimization of reaction parameters for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide synthesis involves systematic variation of temperature, solvent composition, reagent stoichiometry, and reaction time [20]. Temperature optimization studies have demonstrated that moderate temperatures between 25°C and 60°C provide optimal yields while minimizing decomposition pathways [24].

Solvent selection plays a critical role in reaction efficiency, with dichloromethane and dimethylformamide emerging as the most effective solvents for benzothiazole amide synthesis [24]. The choice between these solvents depends on the solubility characteristics of the specific benzothiazole substrate and the coupling reagent employed [30]. For substrates with limited solubility in dichloromethane, 1,2-dichloroethane provides an alternative with comparable reaction efficiency [24].

Reagent stoichiometry optimization reveals that slight excesses of the coupling reagent (1.1-1.3 equivalents) enhance reaction completeness without significantly increasing side product formation [12]. The use of catalytic amounts of hydroxybenzotriazole (0.1-0.2 equivalents) rather than stoichiometric quantities has been shown to maintain high coupling efficiency while reducing reagent consumption [12].

| Optimization Parameter | Range Studied | Optimal Value | Yield Impact (%) |

|---|---|---|---|

| Temperature | 15-80°C | 25-35°C | +15-20 |

| Carbodiimide Equivalents | 1.0-2.0 | 1.2-1.3 | +12-18 |

| Hydroxybenzotriazole Loading | 0.05-1.0 eq | 0.1-0.2 eq | +8-15 |

| Reaction Time | 2-24 hours | 4-6 hours | +10-16 |

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful modern technique for the preparation of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide, offering significant advantages in terms of reaction rate and product yield [13]. The application of microwave irradiation reduces reaction times by approximately 25-fold compared to conventional heating methods while simultaneously increasing product yields by 12-20% [13].

The microwave synthesis protocol involves the direct irradiation of reaction mixtures containing 2-amino-4,7-dimethylbenzothiazole and propanoic acid derivatives in appropriate solvents [19]. The enhanced reaction kinetics result from the selective heating of polar molecules, which creates localized high-temperature zones that accelerate bond formation processes [17]. This selective heating mechanism is particularly effective for benzothiazole substrates due to their polar nature and ability to absorb microwave radiation efficiently [13].

Comparative studies between microwave-assisted and conventional synthesis methods demonstrate superior performance of the microwave approach across multiple parameters [20]. The microwave method achieves complete reaction conversion within 15-20 minutes compared to 4-6 hours required for conventional heating [20]. Additionally, the microwave approach produces cleaner reaction profiles with reduced side product formation [13].

The optimization of microwave parameters includes power setting, irradiation time, and temperature control [13]. Optimal conditions typically involve power settings between 50-60 watts with intermittent cooling cycles to maintain controlled reaction temperatures [13]. The use of sealed reaction vessels under microwave irradiation allows for elevated reaction temperatures while preventing solvent loss [19].

| Microwave Parameter | Conventional Method | Microwave Method | Improvement Factor |

|---|---|---|---|

| Reaction Time | 4-6 hours | 15-20 minutes | 12-24x faster |

| Product Yield | 65-78% | 82-93% | 1.2-1.4x higher |

| Energy Consumption | Standard | 60-75% reduction | 2.5-4x lower |

| Side Product Formation | 8-15% | 2-5% | 3-5x cleaner |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions represent an innovative approach for synthesizing N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide through the simultaneous formation of multiple bonds in a single reaction vessel [14]. This methodology offers significant advantages in terms of atom economy, reaction efficiency, and reduced waste generation compared to traditional stepwise synthetic approaches [17].

The one-pot synthesis typically involves the condensation of appropriately substituted aniline derivatives, sulfur sources, and propanoic acid components under controlled conditions [14]. The reaction proceeds through sequential benzothiazole ring formation followed by amide bond construction without isolation of intermediates [6]. This approach eliminates the need for intermediate purification steps and reduces overall synthetic complexity [17].

Solid-state melt reactions have been successfully employed for one-pot benzothiazole synthesis, involving the direct heating of reactant mixtures without added solvents [14]. These reactions proceed through the simultaneous cleavage of sulfur-sulfur and carbon-oxygen bonds with concurrent formation of carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds [14]. The absence of solvents and catalysts makes this approach particularly attractive from environmental and economic perspectives [17].

The mechanistic pathway for one-pot benzothiazole formation involves initial nucleophilic attack of the amine group on the carbonyl component, followed by cyclization and oxidation steps [13]. The final amide bond formation occurs through nucleophilic substitution mechanisms similar to those observed in conventional synthesis approaches [30].

Green Chemistry Approaches

Green chemistry methodologies for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide synthesis emphasize the use of environmentally benign solvents, catalysts, and reaction conditions [17]. These approaches aim to minimize environmental impact while maintaining or improving synthetic efficiency compared to traditional methods [18].

Aqueous synthesis protocols have been developed that utilize water as the primary reaction medium, eliminating the need for organic solvents [17]. These reactions often employ biocompatible catalysts such as natural enzymes or bio-derived materials to facilitate bond formation [17]. The use of water as a solvent also enables easier product isolation through simple filtration or precipitation techniques [18].

Catalyst-free synthesis methods represent another important aspect of green chemistry approaches [17]. These reactions rely on the intrinsic reactivity of the substrates under optimized conditions without requiring additional catalytic species. The elimination of metal catalysts reduces both environmental impact and product purification requirements [17].

Renewable reagent systems have been developed that utilize carbon dioxide as a carbon source for benzothiazole synthesis [17]. These reactions employ carbon dioxide fixation strategies that convert waste carbon dioxide into valuable synthetic intermediates. The use of ionic liquids as green solvents provides additional environmental benefits through their recyclability and reduced volatility [17].

| Green Chemistry Metric | Traditional Method | Green Approach | Environmental Benefit |

|---|---|---|---|

| Solvent Usage | Organic solvents | Water/Ionic liquids | 70-90% reduction |

| Catalyst Loading | Metal catalysts | Catalyst-free | 100% elimination |

| Waste Generation | Multiple workups | Direct precipitation | 60-80% reduction |

| Energy Requirements | Extended heating | Ambient conditions | 40-60% reduction |

Structural Verification and Confirmation Methodologies

The structural verification of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide employs a comprehensive array of analytical techniques to confirm molecular identity and purity [19]. Nuclear magnetic resonance spectroscopy serves as the primary structural characterization tool, providing detailed information about the connectivity and environment of all hydrogen and carbon atoms within the molecule [28].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the benzothiazole aromatic protons, which typically appear as multiplets in the 7.0-8.2 ppm region [33]. The methyl substituents on the benzothiazole ring generate distinctive singlet signals between 2.3-2.6 ppm, while the propanamide chain produces characteristic patterns including methylene signals around 2.5-2.8 ppm and methyl signals at 1.1-1.3 ppm [37].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the benzothiazole carbon atoms appearing in characteristic regions between 120-170 ppm [34]. The carbonyl carbon of the amide group typically resonates around 170-175 ppm, while the methyl carbons appear in the aliphatic region between 15-25 ppm [37]. The presence of both nitrogen-bearing carbons and substituted aromatic carbons creates distinctive chemical shift patterns that confirm the benzothiazole structure [33].

Infrared spectroscopy serves as an important complementary technique for structural verification, providing characteristic absorption bands for key functional groups [37]. The amide carbonyl group produces a strong absorption band around 1650-1680 cm⁻¹, while the benzothiazole ring system generates characteristic bands in the 1450-1600 cm⁻¹ region [33]. Nitrogen-hydrogen stretching vibrations appear around 3200-3400 cm⁻¹ when present [37].

Mass spectrometry analysis confirms molecular weight and provides fragmentation patterns that support structural assignments [24]. High-resolution mass spectrometry enables precise determination of molecular formulas through accurate mass measurements [28]. The fragmentation patterns observed in mass spectrometry typically show characteristic losses corresponding to the propanamide side chain and benzothiazole ring system [24].

| Analytical Technique | Key Diagnostic Features | Confirmation Level |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic patterns, methyl signals | Primary structure |

| ¹³C Nuclear Magnetic Resonance | Carbonyl, aromatic carbons | Molecular framework |

| Infrared Spectroscopy | Amide, aromatic bands | Functional groups |

| Mass Spectrometry | Molecular ion, fragmentation | Molecular weight |

Comparative Analysis of Synthetic Efficiency and Yield

The comparative analysis of synthetic methodologies for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide reveals significant variations in efficiency, yield, and practicality across different approaches [21]. Conventional carbodiimide-mediated synthesis typically achieves yields in the range of 70-85%, with reaction times of 4-8 hours under standard conditions [24].

Microwave-assisted synthesis demonstrates superior performance metrics, achieving yields of 82-93% with dramatically reduced reaction times of 15-20 minutes [13]. The enhanced efficiency results from more uniform heating and accelerated reaction kinetics under microwave irradiation [20]. Energy consumption analysis shows 60-75% reduction compared to conventional heating methods [13].

One-pot multicomponent reactions offer competitive yields of 75-88% while providing significant advantages in terms of atom economy and reduced waste generation [14]. These methods eliminate intermediate isolation steps, reducing overall synthetic complexity and material consumption [17]. The solid-state melt approach within this category achieves yields of 80-92% without requiring solvents or catalysts [14].

Green chemistry approaches demonstrate variable performance depending on the specific methodology employed [17]. Aqueous synthesis methods typically achieve yields of 65-80%, while catalyst-free approaches reach 70-85% efficiency [18]. The trade-off between environmental benefits and synthetic efficiency varies across different green chemistry strategies [17].

Economic analysis of the different synthetic approaches reveals that microwave-assisted synthesis offers the best overall value proposition when considering yield, time, and energy costs [13]. One-pot methods provide competitive economics through reduced material usage and simplified purification requirements [14]. Green chemistry approaches offer long-term economic benefits through reduced waste disposal costs and regulatory compliance advantages [17].

| Synthesis Method | Average Yield (%) | Reaction Time | Relative Cost | Environmental Impact |

|---|---|---|---|---|

| Conventional Carbodiimide | 70-85 | 4-8 hours | 1.0x | Moderate |

| Microwave-Assisted | 82-93 | 15-20 minutes | 0.8x | Low |

| One-Pot Multicomponent | 75-88 | 2-4 hours | 0.7x | Low |

| Green Chemistry | 65-85 | 1-6 hours | 0.9x | Very Low |

The scalability analysis indicates that conventional methods maintain consistent performance at larger scales, while microwave methods may require specialized equipment for industrial applications [13]. One-pot approaches show excellent scalability potential due to their simplified operational requirements [14]. Green chemistry methods offer particular advantages for large-scale production due to reduced environmental compliance costs [17].

Activity Against Gram-Positive Bacteria

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide demonstrates notable antibacterial activity against Gram-positive bacterial pathogens [1]. The compound exhibits minimum inhibitory concentration values ranging from 19.7 to 24.2 μM against Staphylococcus aureus, which translates to approximately 4.6 to 5.7 μg/mL based on its molecular weight of 234.32 grams per mole [1].

Comparative analysis with related benzothiazole derivatives reveals significant variation in antibacterial potency against Gram-positive organisms. The 2-(4-aminophenyl)benzothiazole derivatives, specifically compounds A07a and A07b, demonstrate superior activity with minimum inhibitory concentration values ranging from 3.91 to 31.2 μg/mL against Staphylococcus aureus [2]. The compound 6e, containing a 2-[4-(4-substituted)benzyl/phenyl]benzothiazole structure, shows enhanced activity with a minimum inhibitory concentration of 6.25 μg/mL against Staphylococcus aureus isolates [3].

Metal complexes of benzothiazole derivatives often demonstrate improved antibacterial efficacy against Gram-positive bacteria. The copper and cobalt complexes of benzothiazole-based Schiff bases exhibit minimum inhibitory concentration values of 9-10 μg/mL against Staphylococcus aureus and Bacillus amyloliquefaciens [4]. These results suggest that coordination with metal ions can enhance the antibacterial properties of benzothiazole derivatives through improved cellular uptake and target binding.

Table 1: Antibacterial Activity of Benzothiazole Derivatives Against Gram-Positive Bacteria

| Compound | Target Organism | MIC Value | Activity Classification |

|---|---|---|---|

| N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide | S. aureus | 19.7-24.2 μM (4.6-5.7 μg/mL) | Moderate [1] |

| Compound A07a | S. aureus | 3.91-31.2 μg/mL | High [2] |

| Compound A07b | S. aureus | 3.91-31.2 μg/mL | High [2] |

| Compound 6e | S. aureus isolate | 6.25 μg/mL | High [3] |

| Compound 6j | S. aureus isolate | 6.25 μg/mL | High [3] |

| Compound 172 (Cu/Co complex) | S. aureus | 9 μg/mL | High [4] |

| Compound 18 (benzothiazolylthiazolidin-4-one) | S. aureus | 0.10 mg/mL | Low [5] |

Activity Against Gram-Negative Bacteria

The antibacterial activity of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide against Gram-negative bacteria demonstrates variable efficacy depending on the specific pathogen and structural modifications [6]. Benzothiazole derivatives generally show reduced activity against Gram-negative organisms compared to Gram-positive bacteria, primarily due to the presence of the outer membrane barrier that limits drug penetration [7].

Compound A07 demonstrates notable activity against Escherichia coli with a minimum inhibitory concentration of 7.81 μg/mL, while showing activity against Klebsiella pneumoniae at 3.91 μg/mL [8]. The benzothiazole-isatin derivatives, particularly compound 41c, exhibit exceptional activity against Escherichia coli with a minimum inhibitory concentration of 3.1 μg/mL, which is superior to the reference drug ciprofloxacin [4].

Structure-activity relationship studies reveal that specific structural modifications can enhance activity against Gram-negative bacteria. The presence of bromo groups at the 5th position of the isatin ring in benzothiazole derivatives significantly improves antibacterial activity against Gram-negative strains [4]. Additionally, the incorporation of electron-withdrawing groups at strategic positions can overcome efflux pump resistance mechanisms that commonly limit the effectiveness of compounds against Gram-negative bacteria [7].

Table 2: Antibacterial Activity of Benzothiazole Derivatives Against Gram-Negative Bacteria

| Compound | Target Organism | MIC Value | Comparative Activity |

|---|---|---|---|

| Compound A07 | E. coli | 7.81 μg/mL | Moderate [8] |

| Compound A07 | K. pneumoniae | 3.91 μg/mL | High [8] |

| Compound 41c | E. coli | 3.1 μg/mL | Superior to ciprofloxacin [4] |

| Compound 41c | P. aeruginosa | 6.2 μg/mL | Superior to ciprofloxacin [4] |

| Compound 53a | E. aerogenes | 25 mm ZOI | Equivalent to streptomycin [4] |

| Compound 53d | E. aerogenes | 23 mm ZOI | Equivalent to streptomycin [4] |

| Compound 53c | E. coli | 24 mm ZOI | Equivalent to streptomycin [4] |

| Compound 25a | K. pneumoniae | 2.03 μM | Superior to ciprofloxacin [4] |

| Compound 25b | K. pneumoniae | 1.04 μM | Superior to ciprofloxacin [4] |

| Compound 25c | K. pneumoniae | 1.04 μM | Superior to ciprofloxacin [4] |

Structure-Activity Relationship in Antibacterial Action

The structure-activity relationship analysis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide reveals critical structural features that influence antibacterial potency [1]. The presence of methyl groups at the 4 and 7 positions of the benzothiazole ring enhances lipophilicity and metabolic stability, contributing to improved antibacterial activity [1]. The propanamide chain at the 2-position provides hydrogen-bonding capabilities essential for target engagement with bacterial enzymatic systems [1].

Electronic effects of substituents significantly impact antibacterial activity. Electron-donating groups generally increase activity against bacterial targets, while electron-withdrawing groups often diminish antibacterial potency . The oxime moiety on the carbonyl carbon demonstrates prominent activity with membrane-perturbing mechanisms of action [2]. Methoxy and chloro substitutions at strategic positions of the benzothiazole ring enhance antibacterial activity through improved target binding and cellular penetration [2].

Lipophilicity correlation studies demonstrate a strong relationship between calculated partition coefficients and minimum inhibitory concentration values [10]. The moderate logP value of 2.8 ± 0.3 for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide suggests favorable membrane permeability while maintaining adequate aqueous solubility for biological activity [1].

Table 3: Structure-Activity Relationships in Benzothiazole Antibacterial Activity

| Structural Feature | Effect on Activity | Mechanism Impact | Target Specificity |

|---|---|---|---|

| 4,7-dimethyl substitution | Enhanced stability | Metabolic protection | Broad spectrum [1] |

| Propanamide linker | Improved binding | H-bonding interactions | Protein targets [1] |

| Electron-donating groups | Increased potency | Enhanced cellular uptake | Cancer/bacterial cells |

| Electron-withdrawing groups | Decreased potency | Reduced target affinity | General cellular targets |

| Oxime moiety | Membrane disruption | Permeabilization | Cell membrane [2] |

| Halogen substitution | Variable effects | Position-dependent | Enzyme-specific |

| Metal coordination | Enhanced activity | Improved stability | Broad spectrum [4] |

Anti-Tubercular Applications

In Vitro Studies Against Mycobacterium tuberculosis

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide demonstrates significant anti-tubercular activity against Mycobacterium tuberculosis through multiple mechanisms of action [11] [10]. The compound exhibits activity against both replicating and non-replicating bacilli, which is essential for effective tuberculosis treatment [12] [13].

The benzothiazinone derivatives, particularly BTZ043 and PBTZ169, represent the most potent anti-tubercular benzothiazole compounds with minimum inhibitory concentration values ranging from 0.19 to 2.3 nanograms per milliliter against Mycobacterium tuberculosis H37Rv [10]. These compounds target the essential enzyme decaprenylphosphoryl-beta-D-ribose 2-epimerase, which is crucial for cell wall biosynthesis in mycobacteria [10].

Compound 11726172, a benzothiazolthiazolidine derivative, demonstrates novel anti-tubercular activity with a minimum inhibitory concentration of 0.25 μg/mL against Mycobacterium tuberculosis H37Rv [12]. This compound is particularly noteworthy as it maintains activity against dormant non-culturable bacilli, which are responsible for latent tuberculosis infections [12] [13].

Table 4: Anti-Tubercular Activity of Benzothiazole Derivatives

| Compound | MIC Against M. tuberculosis H37Rv | Mechanism | Special Properties |

|---|---|---|---|

| BTZ043 | 1 ng/mL (2.3 nM) | DprE1 inhibition | Suicide substrate, high selectivity [10] |

| PBTZ169 | 0.19-0.75 ng/mL | DprE1 inhibition | Improved pharmacokinetics [10] |

| Compound 3o | 8 nM | DprE1 inhibition | Enhanced ADME/T profile [14] |

| Compound 11726172 | 0.25 μg/mL | Novel copper-dependent | Active against dormant bacilli [12] |

| Compound P1-P6 | 1.6 μg/mL | General anti-TB | Structure-dependent activity [15] |

| Compound 41c | 3.1 μg/mL | Peptide deformylase inhibition | Broad spectrum activity [4] |

| Compound 15a | 3.13 μM | DNA gyrase inhibition | Dual enzyme inhibition [16] |

Comparative Analysis with Reference Anti-Tubercular Drugs

Comparative efficacy studies demonstrate that advanced benzothiazole derivatives often surpass conventional anti-tubercular drugs in potency and selectivity [10]. PBTZ169 shows superior bactericidal activity compared to isoniazid in murine models of tuberculosis, with significantly greater reduction in bacterial burden in both lungs and spleens [10].

The combination of PBTZ169 with bedaquiline demonstrates synergistic effects, with a sum of fractional inhibitory concentrations of 0.5, indicating true synergy rather than additive effects [10]. This combination proves more efficacious than the standard three-drug regimen comprising isoniazid, rifampicin, and pyrazinamide in chronic tuberculosis models [10].

Compound 11726172 demonstrates activity against multidrug-resistant clinical isolates while maintaining the same minimum inhibitory concentration as against susceptible strains [12]. This compound shows no cross-resistance with existing anti-tubercular drugs, suggesting a novel mechanism of action that could overcome current resistance patterns [12] [13].

Table 5: Comparative Anti-Tubercular Efficacy

| Treatment | Lung CFU Reduction | Spleen CFU Reduction | Survival Rate | Reference Drug Comparison |

|---|---|---|---|---|

| PBTZ169 (25 mg/kg) | >0.5 log vs BTZ043 | 10-fold vs BTZ043 | 100% | Superior to isoniazid [10] |

| PBTZ169 + BDQ | <200 CFU (4 weeks) | Significant reduction | 100% | Superior to RHZ regimen [10] |

| Compound 11726172 | 2.41 log reduction | Active vs dormant | 100% | Discrete activity vs isoniazid [12] |

| BTZ043 (50 mg/kg) | 0.6 log reduction | 1.7 log reduction | 100% | Equivalent to isoniazid [10] |

Mechanistic Insights into Anti-Tubercular Activity

The anti-tubercular activity of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide derivatives involves multiple distinct mechanisms targeting essential mycobacterial processes [11] [10]. The primary mechanism involves inhibition of decaprenylphosphoryl-beta-D-ribose 2-epimerase, which produces D-arabinose required for arabinogalactan and lipoarabinomannan biosynthesis in the mycobacterial cell wall [10].

The benzothiazinone compounds act as suicide substrates, undergoing nitroreduction to form reactive nitroso species that covalently modify the active site cysteine residue Cys387 of the DprE1 enzyme [10]. This irreversible inhibition leads to complete blockade of cell wall biosynthesis and subsequent mycobacterial death [10].

Alternative mechanisms include DNA gyrase inhibition, which disrupts mycobacterial DNA replication and repair processes [16]. Compound 15a demonstrates potent inhibition of Escherichia coli DNA gyrase with an inhibitory concentration of 9.5 nanomolar, suggesting similar activity against mycobacterial DNA gyrase [16].

The novel copper-dependent mechanism exhibited by compound 11726172 represents a unique approach to anti-tubercular activity [12] [13]. This compound shows enhanced activity in the presence of copper ions, with minimum inhibitory concentration values reduced 2- to 4-fold when copper is present at physiological concentrations [12]. The mechanism involves copper-mediated enhancement of compound uptake and target binding, though the precise molecular targets remain under investigation [13].

Table 6: Mechanistic Classifications of Anti-Tubercular Benzothiazole Derivatives

| Mechanism | Target Enzyme | Cellular Process | Representative Compounds | Selectivity |

|---|---|---|---|---|

| DprE1 inhibition | Decaprenylphosphoryl-beta-D-ribose 2-epimerase | Cell wall biosynthesis | BTZ043, PBTZ169, 3o | High mycobacterial selectivity [10] |

| DNA gyrase inhibition | DNA gyrase/topoisomerase IV | DNA replication | Compound 15a, 16a | Broad spectrum activity [16] |

| Peptide deformylase inhibition | Peptide deformylase | Protein synthesis | Compound 41c | Broad spectrum activity [4] |

| Copper-dependent mechanism | Unknown copper-dependent targets | Multiple processes | Compound 11726172 | High mycobacterial selectivity [12] |

| Biotin biosynthesis inhibition | 7,8-diamino pelargonic acid aminotransferase | Biotin synthesis | Benzothiazole methanones | Moderate selectivity [17] |

| Fatty acid synthesis inhibition | Enoyl acyl carrier protein reductase | Fatty acid biosynthesis | Compound 53a-d | Moderate selectivity [4] |